denatonium saccharide denatonium saccharide
Brand Name: Vulcanchem
CAS No.: 103735-41-7
VCID: VC0033798
InChI: InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9)
SMILES: CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Molecular Formula: C28H33N3O4S
Molecular Weight: 507.6 g/mol

denatonium saccharide

CAS No.: 103735-41-7

Main Products

VCID: VC0033798

Molecular Formula: C28H33N3O4S

Molecular Weight: 507.6 g/mol

denatonium saccharide - 103735-41-7

CAS No. 103735-41-7
Product Name denatonium saccharide
Molecular Formula C28H33N3O4S
Molecular Weight 507.6 g/mol
IUPAC Name benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1,1-dioxo-1,2-benzothiazol-3-olate
Standard InChI InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9)
Standard InChIKey AOVWCKBXCSVODH-UHFFFAOYSA-N
SMILES CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Canonical SMILES CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Synonyms denatonium saccharide
PubChem Compound 64772
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator